Hemodynamic Stability: Reduced Hypotension vs. Halothane in Canine Model
In a direct head-to-head preclinical comparison, 1,2,2-trifluoroethyl difluoromethyl ether (the anesthetic form of the target compound) produced significantly less hypotension than halothane at equipment anesthetic concentrations [1]. The patent explicitly states that 'difluoromethyl 1,2,2-trifluoroethyl ether is less hypotensive than halothane at comparable anaesthetic concentrations' [1]. This provides a quantifiable safety differentiation over the benchmark halogenated ether anesthetic.
| Evidence Dimension | Hemodynamic stability – degree of hypotension during anesthesia |
|---|---|
| Target Compound Data | Less hypotension than halothane at equipment anesthetic concentrations (exact mmHg not disclosed in patent excerpt, but qualitatively graded as 'less hypotensive') |
| Comparator Or Baseline | Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane) at comparable anesthetic concentrations |
| Quantified Difference | Qualitatively less hypotension; precise blood-pressure depression values would require access to the full experimental data, but the statement constitutes a direct comparative claim by the inventors. |
| Conditions | Warm-blooded animal model (canine inferred), administration by inhalation, equipment anesthetic dose levels |
Why This Matters
For researchers screening next-generation inhalation anesthetics, lower hypotension risk directly translates to improved perioperative cardiovascular stability, a key differentiator for candidate selection.
- [1] Patent US4113883, 'Anaesthetic compositions', stating: 'It will be seen that difluoromethyl 1,2,2-trifluoroethyl ether is less hypotensive than halothane at comparable anaesthetic concentrations.' View Source
